molecular formula C28H26N2O3 B14932034 Methyl 4-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]benzoate

Cat. No.: B14932034
M. Wt: 438.5 g/mol
InChI Key: NFMASVHYCWZJNI-UHFFFAOYSA-N
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Description

METHYL 4-({[2-(4-ISOBUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with an isobutylphenyl group and a benzoate ester, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[2-(4-ISOBUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution with Isobutylphenyl Group: The quinoline core is then subjected to Friedel-Crafts alkylation using isobutylbenzene and a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzoate Ester: The final step involves the esterification of the quinoline derivative with methyl 4-aminobenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[2-(4-ISOBUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

METHYL 4-({[2-(4-ISOBUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-({[2-(4-ISOBUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-ISOBUTYLPHENYL)-2,4-DIOXOBUTANOATE
  • METHYL 2-(4-ISOBUTYLPHENYL)PROPANOATE
  • METHYL 4-[(PHENOXYCARBONYL)AMINO]BENZOATE

Uniqueness

METHYL 4-({[2-(4-ISOBUTYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific quinoline core structure and the presence of both isobutylphenyl and benzoate ester groups

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 4-[[2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C28H26N2O3/c1-18(2)16-19-8-10-20(11-9-19)26-17-24(23-6-4-5-7-25(23)30-26)27(31)29-22-14-12-21(13-15-22)28(32)33-3/h4-15,17-18H,16H2,1-3H3,(H,29,31)

InChI Key

NFMASVHYCWZJNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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